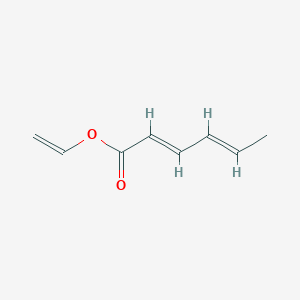

Ethenyl hexa-2,4-dienoate

Description

Overview of Sorbic Acid Vinyl Ester as a Monomer and Chemical Intermediate

Sorbic acid vinyl ester, with the IUPAC name ethenyl (2E,4E)-hexa-2,4-dienoate, is an organic compound that serves as a monomer in polymerization reactions. nih.gov The presence of the vinyl group allows it to undergo polymerization, while the conjugated double bonds of the sorbic acid backbone offer sites for various other chemical modifications. wikipedia.orgpsu.edu This dual reactivity makes it a key intermediate in the synthesis of polymers with tailored properties. acs.org

The synthesis of vinyl esters can be achieved through several routes, including the transesterification of carboxylic acids with vinyl acetate (B1210297). tandfonline.com Specifically for sorbic acid vinyl ester, a common synthesis involves the reaction of sorbic acid with acetylene. guidechem.com

As a monomer, vinyl sorbate (B1223678) can be polymerized through various mechanisms, including free-radical polymerization. psu.edu The resulting polymers, poly(vinyl sorbate), possess a unique structure with pendant diene groups along the polymer chain, which can be used for post-polymerization modifications. This characteristic is central to its role in creating advanced materials.

The physical and chemical properties of sorbic acid vinyl ester are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H10O2 |

| Molecular Weight | 138.16 g/mol |

| CAS Number | 42739-26-4 |

| Density | 0.96 g/mL |

| Boiling Point | 64 °C at 6 mmHg |

| Flash Point | 77 °C |

| Refractive Index | 1.468 |

| Topological Polar Surface Area | 26.3 Ų |

| Sources: nih.govformulationbio.comechemi.com |

Historical Evolution of Vinyl Ester and Polymeric Sorbate Research

The development of vinyl ester resins dates back to the 1960s. unioncomposites.comdokumen.pub These resins were developed as a hybrid between epoxy resins and unsaturated polyesters, aiming to combine the toughness and adhesion of epoxies with the rapid curing and processability of polyesters. unioncomposites.com The first commercial vinyl ester resin was introduced by Shell Chemical in 1964. unioncomposites.com These early resins were typically produced by the esterification of an epoxy resin with acrylic or methacrylic acids. wikipedia.org The resulting product was then dissolved in a reactive solvent like styrene (B11656) to reduce viscosity. wikipedia.orgpsu.edu

Research into polymeric sorbates, derived from sorbic acid and its esters, evolved from the broader field of diene polymerization. Early studies on the thermal polymerization of sorbic acid esters indicated that the reactions primarily yielded dimeric and trimeric products through Diels-Alder additions. scribd.com The development of emulsion polymerization techniques later allowed for the creation of mixed polymers, such as those combining butadiene and ethyl sorbate to form rubber-like materials. scribd.com

The focus of research gradually shifted towards more controlled polymerization methods to better harness the unique structure of sorbate-based monomers. This led to the exploration of advanced techniques capable of producing well-defined polymers.

Current Research Landscape and Scholarly Significance of Sorbic Acid Vinyl Ester Systems

The current research landscape for sorbic acid vinyl ester and its polymeric systems is characterized by the development of sophisticated polymerization techniques and the exploration of novel applications. A significant area of modern research is the use of organocatalyzed Group Transfer Polymerization (GTP) for alkyl sorbates. acs.org GTP allows for the 1,4-regioselective addition of sorbate monomers, leading to polymers with a high-trans content in the backbone. acs.org This controlled polymerization method enables the synthesis of well-defined poly(alkyl sorbate)s. researchgate.net

Another area of intense investigation is Lewis Pair Polymerization (LPP), which has been applied to alkyl sorbates to create cyclic polymers without the need for highly dilute conditions. researchgate.netnih.gov This represents a significant advancement in producing complex polymer topologies. For instance, N-heterocyclic carbenes have been used as initiators in the anionic polymerization of ethyl sorbate to produce cyclic poly(ethyl sorbate)s. nih.gov

The scholarly significance of sorbic acid vinyl ester systems lies in their potential to create functional and sustainable materials. The pendant double bonds in poly(vinyl sorbate) are available for post-polymerization modifications, such as hydrogenation and epoxidation, which alter the polymer's main-chain structure, rigidity, and thermal properties. acs.org Sorbic acid itself is a bio-based feedstock, which can be derived from renewable resources, making its derivatives attractive for creating more sustainable plastics and resins. wikipedia.org These polymers are being investigated for use in coatings, adhesives, and as modifiers for other polymers. unioncomposites.commdpi.com For example, sorbate esters are used in coating compositions and can be included in polymer networks for applications in adhesives and resins. dokumen.pubacs.org

Structure

2D Structure

Properties

CAS No. |

42739-26-4 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

ethenyl hexa-2,4-dienoate |

InChI |

InChI=1S/C8H10O2/c1-3-5-6-7-8(9)10-4-2/h3-7H,2H2,1H3 |

InChI Key |

ZHIUCPNDVATEDB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=O)OC=C |

Origin of Product |

United States |

Synthesis and Precursor Chemistry of Sorbic Acid Vinyl Ester

Synthetic Methodologies for Sorbic Acid Vinyl Ester

The creation of sorbic acid vinyl ester, also known as vinyl sorbate (B1223678), can be achieved through several distinct synthetic pathways. nih.gov These methods range from transition-metal-catalyzed interchange reactions to classical esterification and transformations involving specialized precursors.

Vinyl Interchange Reactions for Ester Formation

Vinyl interchange, or transvinylation, is a prominent method for synthesizing vinyl esters. mdpi.com This reaction involves the transfer of a vinyl group from a vinyl donor, such as vinyl acetate (B1210297), to a carboxylic acid—in this case, sorbic acid. The process is typically catalyzed by transition metals, which facilitate the exchange.

Ruthenium and palladium complexes are effective catalysts for this transformation. researchgate.netuwm.edu For example, the reaction of carboxylic acids with terminal acetylenes in the presence of a ruthenium catalyst can produce enol esters with high regioselectivity. researchgate.net Similarly, palladium-catalyzed reactions are widely studied for vinyl ester synthesis. uwm.edunih.gov The general scheme for transvinylation involves reacting sorbic acid with a vinyl ester like vinyl acetate, yielding sorbic acid vinyl ester and acetic acid as a byproduct. mdpi.com

| Catalyst System | Vinyl Source | Key Features | Reference |

|---|---|---|---|

| Palladium(II) complexes | Ethylene (B1197577) / Vinyl Acetate | Well-established for industrial vinyl acetate monomer (VAM) synthesis, applicable to other vinyl esters. The mechanism is well-studied. | uwm.edu, nih.gov |

| Rhodium complexes | Vinyl Acetate | Used for selective transvinylation of sp-hybridized C–H bonds. | mdpi.com |

| Ruthenium complexes | Terminal Alkynes | Catalyzes the addition of carboxylic acids to alkynes, forming enol esters with high stereo- and regioselectivity. | researchgate.net, researchgate.net |

Esterification Routes Involving Sorbic Acid Derivatives

Direct esterification and the use of activated sorbic acid derivatives constitute another major synthetic route. One of the most direct industrial methods involves the reaction of sorbic acid with acetylene. chemicalbook.comatamanchemicals.com

To enhance reactivity, sorbic acid can be converted into a more reactive derivative, such as an acid chloride (sorboyl chloride). sciencemadness.org This intermediate can then readily react with a vinyl source. Another approach involves using a polyester (B1180765) of 3-hydroxy-4-hexenoic acid, which is derived from crotonaldehyde (B89634) and ketene; this polyester can serve as a precursor for sorbate esters through reactions with alcohols catalyzed by acids. chemcess.com

Enzymatic esterification has also been explored for sorbic acid, for instance, using lipase (B570770) B from Candida antarctica (CALB) to react sorbic acid with glycerol (B35011). mdpi.com While this specific example produces glycerol sorbate, it highlights the potential of biocatalysis in forming sorbate esters under mild, solvent-free conditions. mdpi.com

| Method | Sorbic Acid Source | Reactant | Description | Reference |

|---|---|---|---|---|

| Direct Esterification | Sorbic Acid | Acetylene | A direct synthesis route to form the vinyl ester. | chemicalbook.com, atamanchemicals.com |

| Acid Chloride Route | Sorbyl Chloride | Vinyl alcohol (conceptual) or equivalent | Uses a highly reactive sorbic acid derivative to facilitate esterification. | sciencemadness.org |

| Polyester Precursor Route | Polyester of 3-hydroxy-4-hexenoic acid | Alcohols (with acidic catalysts) | A polyester intermediate is cleaved to yield sorbate esters. | chemcess.com |

| Enzymatic Esterification | Sorbic Acid | Glycerol | Demonstrates the utility of enzymes like CALB for sorbic acid esterification, though not directly for vinyl sorbate. | mdpi.com |

Reaction Pathways from Epoxy Precursors to Unsaturated Esters

The synthesis of unsaturated esters from epoxy precursors is a versatile strategy in organic chemistry. acs.org These pathways typically involve the ring-opening of an epoxide followed by an elimination reaction to generate a carbon-carbon double bond. For instance, α,β-unsaturated esters can be synthesized with high stereoselectivity from α,β-epoxyesters through a β-elimination reaction promoted by samarium diiodide. acs.org

Another approach involves the reaction of an epoxy compound with a polymerizable unsaturated monocarboxylic acid in the presence of a catalyst. google.com Patents describe the heat-reacting of epoxy compounds having glycidyl (B131873) ether groups with unsaturated monobasic acids to prepare unsaturated epoxy ester resins. google.com While not a direct synthesis of sorbic acid vinyl ester, these methods establish a clear precedent for forming unsaturated ester structures from epoxy precursors. A hypothetical route to a sorbate could involve a carefully selected C6 epoxy substrate that undergoes sequential ring-opening and elimination steps to form the characteristic diene structure of sorbic acid. The synthesis of vinyl epoxides themselves often starts from aldehydes via the Corey-Chaykovsky epoxidation. acs.org

Alternative Chemical Transformations for Sorbic Acid Vinyl Ester Analogues

The synthesis of analogues of sorbic acid vinyl ester can be achieved by modifying the sorbyl moiety or by using different ester groups. The diene system of sorbic acid is reactive and can participate in Diels-Alder reactions. rsc.org For example, reacting a sorbate ester with a dienophile can produce a variety of cyclic analogues. rsc.org

Furthermore, the sorbic acid backbone can undergo addition reactions at its double bonds. The reaction with bromine, for instance, can yield 2,3,4,5-tetrabromohexanoic acid or 4,5-dibromo-2-hexenoic acid, depending on the conditions. sciencemadness.org While these are not ester analogues, they demonstrate the chemical handles available for modification. A simpler class of analogues includes other alkyl sorbates, such as methyl, ethyl, and propyl sorbates, which can be prepared by heating esters of 3,5-dialkoxy-hexanoic acid in the vapor phase to eliminate two molecules of an alkanol. google.com

Investigation of Precursor Compounds in Sorbic Acid Vinyl Ester Synthesis

The synthesis of sorbic acid vinyl ester relies on a specific set of precursor compounds, which vary depending on the chosen synthetic route. The commercial production of sorbic acid itself most commonly starts from crotonaldehyde and ketene . atamanchemicals.com

| Precursor Compound | Role in Synthesis | Associated Synthetic Route | Reference |

|---|---|---|---|

| Sorbic Acid | Primary carboxylate source | Vinyl Interchange, Direct Esterification | mdpi.com, chemicalbook.com |

| Vinyl Acetate | Vinyl group donor | Vinyl Interchange (Transvinylation) | mdpi.com |

| Acetylene | Vinyl group source | Direct Esterification | chemicalbook.com, atamanchemicals.com |

| Crotonaldehyde | Backbone precursor | Industrial synthesis of sorbic acid (with ketene) | chemcess.com, atamanchemicals.com |

| Ketene | Two-carbon unit precursor | Industrial synthesis of sorbic acid (with crotonaldehyde) | chemcess.com, atamanchemicals.com |

| α,β-Epoxyesters | Precursor to unsaturated ester | Epoxy Precursor Pathways | acs.org |

| 3,5-Dialkoxy-hexanoic acid esters | Precursor to alkyl sorbates | Alternative Ester Synthesis | google.com |

Mechanistic Studies of Sorbic Acid Vinyl Ester Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of sorbic acid vinyl ester. For the palladium-catalyzed synthesis from ethylene and acetic acid (a model for sorbic acid), two primary mechanisms have been proposed: the Samanos and Moiseev pathways. uwm.edu

Samanos Mechanism : This pathway involves the direct coupling of ethylene with a chemisorbed acetate (or sorbate) species. uwm.edu The resulting acetoxyethyl-palladium intermediate then undergoes β-hydride elimination to form the vinyl ester. uwm.edunih.gov

Moiseev Mechanism : In this alternative, ethylene first dehydrogenates to form a vinyl-palladium intermediate. This intermediate then couples with an adsorbed acetate species to yield the final product. uwm.edu

Experimental and theoretical studies suggest that for the synthesis of vinyl acetate on acetate-saturated palladium surfaces, the reaction proceeds via the Samanos mechanism, with the rate-limiting step being the β-hydride elimination from the adsorbed acetoxyethyl intermediate. nih.gov

For ruthenium-catalyzed reactions, such as the addition of carboxylic acids to terminal alkynes, the mechanism is believed to proceed through ruthenium vinylidene intermediates . researchgate.net In a different context, the polymerization of sorbate esters initiated by N-heterocyclic carbenes (NHCs) proceeds via the nucleophilic conjugate addition of the carbene to the sorbate's δ-carbon. researchgate.net This forms a zwitterionic enolate, which then propagates by adding to subsequent monomer units. researchgate.net

Polymerization Kinetics and Mechanisms of Sorbic Acid Vinyl Ester

Free Radical Polymerization of Sorbic Acid Vinyl Ester

Free radical polymerization is a primary method for polymerizing vinyl monomers. The process involves three main stages: initiation, propagation, and termination. For sorbic acid vinyl ester, the polymerization is initiated by free radicals that attack the vinyl group's carbon-carbon double bond. A significant feature of the sorbic acid vinyl ester monomer is the presence of a conjugated diene system in the sorbate (B1223678) moiety, in addition to the polymerizable vinyl ester group. This diene structure can participate in the polymerization process, potentially leading to cross-linking or branching. The polymerization can be initiated thermally or through UV irradiation with the addition of appropriate initiators.

Initiation Systems and Their Influence on Reaction Dynamics

Organic peroxides are common thermal initiators that decompose upon heating to generate free radicals. sigmaaldrich.comalfachemic.com Compounds like benzoyl peroxide (BPO) and lauroyl peroxide are frequently used. illinois.edu The decomposition rate of a peroxide is temperature-dependent and is often characterized by its half-life, which is the time required for half of the peroxide to decompose at a specific temperature. pergan.com This parameter is crucial for selecting an initiator that provides a suitable radical flux at the desired polymerization temperature. For instance, initiators with lower 10-hour half-life temperatures are suitable for lower-temperature polymerization processes.

The general mechanism involves the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide molecule to form two radicals, which then initiate the polymer chain.

Table 1: Half-Life Temperatures of Common Peroxide Initiators

| Initiator | 10-hr Half-Life Temp. (°C) | 1-hr Half-Life Temp. (°C) | 1-min Half-Life Temp. (°C) |

|---|---|---|---|

| Lauroyl Peroxide | 62 | 80 | 115 |

| Benzoyl Peroxide (BPO) | 73 | 92 | 131 |

| tert-Butyl Peroxybenzoate | 104 | 125 | 166 |

Note: Data represents typical values and can vary with the solvent.

Photopolymerization offers spatial and temporal control over the initiation process, proceeding rapidly at ambient temperatures upon exposure to light, typically ultraviolet (UV) radiation. tennessee.edu This method requires a photoinitiator, which absorbs light and generates radicals. Photoinitiators can be of two types: Type I, which undergo unimolecular bond cleavage to form radicals, and Type II, which abstract a hydrogen atom from a co-initiator. For vinyl ester resins, initiators like bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO) have been shown to be effective. tennessee.edu The polymerization of sorbic acid-based esters can be initiated by UV irradiation in the presence of photoinitiators. Given the conjugated nature of the sorbic acid moiety, the monomer itself may absorb UV light and participate in the initiation process, a phenomenon observed in other conjugated vinyl esters. radtech.org

Redox initiation systems consist of an oxidizing agent and a reducing agent, which generate radicals through a one-electron transfer reaction. cmu.edu This method is particularly advantageous as it allows for rapid polymerization at low temperatures, even below room temperature, because the activation energy for radical generation is significantly lower than for thermal decomposition of peroxides. nih.govpcimag.com A common redox pair for vinyl monomers involves an organic peroxide (e.g., tert-butyl hydroperoxide) as the oxidant and a reducing agent like L-ascorbic acid, often with a metal salt catalyst such as an iron(III) salt. nih.gov Such systems are effective for the emulsion polymerization of vinyl esters. nih.gov The reaction rate can be finely tuned by adjusting the ratio of the redox components and the amount of catalyst, without significantly altering the properties of the final polymer. nih.gov

Propagation Dynamics and Chain Growth Mechanisms

Once initiated, the polymer chain grows by the sequential addition of monomer molecules to the radical at the end of the growing chain. This propagation step is a very fast, exothermic reaction. uvebtech.comhacettepe.edu.tr

For vinyl esters, the propagating radical is highly reactive. mdpi.com The propagation mechanism for sorbic acid vinyl ester is expected to primarily involve the head-to-tail addition of the monomer to the growing polymer chain via the vinyl group. However, the conjugated diene system in the sorbate portion of the monomer introduces additional complexity. The propagating radical can potentially react at one of the double bonds of the diene, which can lead to the formation of branched or cross-linked structures. This is a key difference compared to the polymerization of simple vinyl esters like vinyl acetate (B1210297).

The rate of propagation (Rp) is described by the following equation:

Rp = kp[M][M•]

where kp is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of growing radical chains. The kp value is a critical parameter that is characteristic of a specific monomer.

Table 2: Propagation Rate Constants (kp) for Selected Vinyl Monomers at 60°C

| Monomer | kp (L mol-1 s-1) |

|---|---|

| Vinyl Acetate | 2300 |

| Styrene (B11656) | 341 |

| Methyl Methacrylate (B99206) | 734 |

Chain Transfer Reactions in Sorbic Acid Vinyl Ester Polymerization

Chain transfer is a process where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, polymer, or solvent. uomustansiriyah.edu.iqrubbernews.com This reaction terminates the growth of one polymer chain while creating a new radical that can initiate the growth of another. rubbernews.com Chain transfer is a prominent feature of vinyl ester polymerization due to the high reactivity of the propagating radical. mdpi.com

Significant chain transfer reactions include:

Chain Transfer to Monomer: The growing radical abstracts an atom (typically hydrogen) from a monomer molecule. For vinyl esters like vinyl acetate, hydrogen abstraction from the acetyl methyl group is the predominant pathway. acs.org In sorbic acid vinyl ester, the allylic hydrogens on the hexadienoate chain are expected to be particularly susceptible to abstraction, potentially making chain transfer to monomer a very significant process.

Chain Transfer to Polymer: A growing radical can abstract a hydrogen atom from the backbone or a side group of a finished polymer chain. rubbernews.com This results in the formation of a radical on the polymer backbone, which can then initiate the growth of a new chain, leading to long-chain branching. mdpi.comrubbernews.com This is a major cause of branching in poly(vinyl acetate).

Chain Transfer to Solvent: If polymerization is carried out in a solvent, the growing radical can abstract an atom from a solvent molecule. The efficiency of this process depends on the specific solvent, quantified by its chain transfer constant (CS).

The extent of chain transfer is quantified by the chain transfer constant (C = ktr/kp), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). rubbernews.com

Table 3: Chain Transfer Constants (CM) to Monomer for Various Vinyl Monomers at 60°C

| Monomer | CM x 104 |

|---|---|

| Vinyl Acetate | 1.9 |

| Vinyl neo-decanoate | 7.5 |

| Styrene | 0.3 |

Note: The high CM values for vinyl esters compared to styrene and methacrylate highlight the importance of this reaction.

Intramolecular Chain Transfer (Backbiting)

Intramolecular chain transfer, commonly known as backbiting, is a significant side reaction that leads to the formation of short-chain branches on the polymer backbone. rsc.orgmdpi.com In this process, the radical at the end of a growing polymer chain abstracts a hydrogen atom from a carbon atom within the same chain. This typically occurs via a five- or six-membered cyclic transition state, which is sterically and entropically favorable.

The result of this transfer is the termination of the original propagating radical and the formation of a new, more stable tertiary radical along the polymer backbone. This mid-chain radical can then initiate the growth of a new polymer chain, creating a short branch. For vinyl esters, hydrogen abstraction can occur from the acyl group or the polymer backbone. mdpi.com The frequency of these events influences the degree of branching and, consequently, the physical properties of the final polymer, such as its density and crystallinity.

Intermolecular Chain Transfer to Monomer or Polymer

Intermolecular chain transfer involves the abstraction of an atom, typically hydrogen, by a propagating radical from a molecule other than its own, such as a monomer or another polymer chain. rsc.orgmdpi.com This terminates the growth of the original polymer chain and creates a new radical that can initiate a new chain. uomustansiriyah.edu.iq

Chain Transfer to Monomer: The propagating radical reacts with a monomer molecule, abstracting a hydrogen atom. In the case of vinyl esters like vinyl acetate, this abstraction predominantly occurs from the methyl side group. acs.org This process results in a "dead" polymer chain and a new monomeric radical that starts a new polymer chain. This reaction pathway effectively limits the achievable molecular weight of the polymer. mdpi.com

Chain Transfer to Polymer: A propagating radical abstracts a hydrogen atom from the backbone or side chain of a pre-existing, terminated polymer chain. acs.org This creates a new radical site on the "dead" polymer, from which a new branch can grow. rsc.org This mechanism is a primary cause of long-chain branching in polyvinyl esters. The extent of this reaction increases with polymer concentration and at higher monomer conversions. mdpi.com

The propensity for these reactions is quantified by the chain transfer constant (C). Below is a table of chain transfer constants for various agents in the polymerization of vinyl acetate, which serves as a model for sorbic acid vinyl ester.

| Transfer Agent | Chain Transfer Constant (Cs x 104) at 60°C |

| Toluene | 2.2 |

| Benzene | 1.2 |

| n-Butanol | 1.8 |

| Isopropanol | 4.0 |

| Carbon Tetrachloride | 900 |

| n-Dodecanethiol | 2230000 |

This table presents generalized data for vinyl acetate polymerization to illustrate the relative effects of different transfer agents.

Head-to-Head Addition Phenomena

In the propagation step of vinyl polymerization, monomers typically add in a "head-to-tail" fashion, leading to a regular polymer structure with substituents on alternate carbon atoms. However, "head-to-head" addition, a regio-irregularity, can also occur. rsc.orgmdpi.com This involves the radical end of the growing chain adding to the substituted carbon (the "head") of the incoming monomer, rather than the unsubstituted carbon (the "tail").

This process forms a less stable primary radical, which can affect subsequent propagation and termination steps. mdpi.comacs.org In the polymerization of vinyl acetate, head-to-head linkages account for approximately 1-2% of additions, with their frequency increasing with temperature. mdpi.com This structural irregularity can create weak points in the polymer backbone, potentially influencing the thermal stability and degradation characteristics of the material. figshare.comresearchgate.net

| Temperature | Percentage of Head-to-Head Linkages in Poly(vinyl acetate) |

| 25°C | 1.23% |

| 110°C | 1.95% |

Data derived from studies on vinyl acetate polymerization. mdpi.com

Termination Mechanisms and Resultant Polymer Architecture

Termination is the final stage of polymerization, where the propagating radical chains are deactivated, ceasing their growth. fujifilm.com The mechanism of termination significantly impacts the final polymer architecture and molecular weight distribution. The two primary mechanisms for termination in free-radical polymerization are combination and disproportionation. study.comlibretexts.org

Combination (Coupling): Two growing polymer radicals react to form a single, longer polymer chain. The resulting molecule has a molecular weight that is the sum of the two individual chains. study.com

Disproportionation: One propagating radical abstracts a hydrogen atom from another. This results in two terminated polymer chains: one with a saturated end group and another with an unsaturated end group (a terminal double bond). libretexts.org

Kinetic Modeling of Sorbic Acid Vinyl Ester Polymerization

Developing an accurate kinetic model for the polymerization of vinyl esters is challenging due to the simultaneous occurrence of initiation, propagation, termination, and multiple chain transfer reactions. researchgate.net A comprehensive model for sorbic acid vinyl ester would need to account for the rate constants of each of these elementary steps.

Generally, autocatalytic models are employed to describe the cure kinetics of vinyl ester resin systems, as the reaction rate often accelerates initially due to a gel effect before slowing down as reactants are depleted. researchgate.net A typical kinetic model would be represented by a set of differential equations describing the rate of change of the concentrations of monomer, initiator, radicals, and polymer of different lengths.

Key Parameters in a Kinetic Model:

kd: Rate constant of initiator decomposition.

kp: Rate constant of propagation.

kt: Rate constant of termination.

ktr,M: Rate constant of chain transfer to monomer.

ktr,P: Rate constant of chain transfer to polymer.

Mathematical simulations based on these parameters can predict polymerization kinetics, including conversion rates and the evolution of molecular weight distribution. researchgate.net For sorbic acid vinyl ester, these constants would need to be determined experimentally, likely using techniques like differential scanning calorimetry (DSC) to monitor the reaction exotherm. elsevierpure.com

Impact of Inhibitors and Retardants on Polymerization Behavior

Inhibitors and retardants are chemical compounds added to monomers to prevent premature polymerization during storage or processing. wikipedia.org Though often used interchangeably, they have distinct effects on polymerization kinetics.

Inhibitors: These compounds react very rapidly with the initiating and propagating radicals, effectively scavenging them. A "true inhibitor" will cause a distinct induction period during which no polymerization occurs. The inhibitor is consumed during this period, and once it is depleted, polymerization proceeds at its normal rate. wikipedia.org

Common inhibitors and retarders for vinyl ester polymerization are often phenolic compounds or quinones, which can effectively trap radicals. For example, 1,4-benzoquinone (B44022) is a known inhibitor, while 2,4-pentanedione can act as a retarder in certain systems. researchgate.net The presence and concentration of these compounds are critical for controlling the pot life and gel time of vinyl ester resins. researchgate.net

| Compound | Type | Mechanism of Action |

| Hydroquinone | Inhibitor | Scavenges radicals to form stable species. Requires oxygen to be effective. |

| 4-Methoxyphenol (MEHQ) | Inhibitor | Similar to hydroquinone, effective radical scavenger in the presence of oxygen. |

| 1,4-Benzoquinone | Inhibitor | Reacts with radicals to stop chain growth. researchgate.net |

| 2,4-Pentanedione | Retarder | Can chelate with metal promoters, affecting the rate of initiator decomposition. researchgate.net |

| Oxygen | Inhibitor | Reacts with carbon-centered radicals to form less reactive peroxyl radicals. |

Controlled/Living Radical Polymerization Approaches for Vinyl Esters

Conventional free-radical polymerization offers poor control over molecular weight, dispersity, and polymer architecture. researchgate.net Controlled/Living Radical Polymerization (CLRP) techniques have been developed to overcome these limitations by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species. researchgate.net This reversible deactivation minimizes irreversible termination and chain transfer events, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures like block copolymers. mdpi.comrsc.org

Several CLRP methods have been successfully applied to vinyl esters:

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This is one of the most versatile CLRP methods for vinyl esters. It employs a thiocarbonylthio compound (a RAFT agent) to mediate the polymerization via a reversible chain transfer process. mdpi.comrsc.org The choice of RAFT agent is crucial; xanthates and dithiocarbamates are particularly effective for less activated monomers like vinyl esters. mdpi.com

Atom Transfer Radical Polymerization (ATRP): While highly effective for many monomers, ATRP has seen limited success with vinyl esters. The process typically involves a transition metal complex (e.g., copper) that reversibly activates and deactivates the polymer chain end. Head-to-head addition can lead to the formation of highly stable dormant species that are difficult to reactivate, slowing or halting the polymerization. acs.org

Organometallic-mediated Radical Polymerization (OMRP): This technique, particularly using cobalt complexes like Co(acac)₂, has shown exceptional control over vinyl acetate polymerization. It is believed that the cobalt complex effectively mediates the polymerization and is less sensitive to the side reactions like head-to-head addition that hinder other CLRP methods. acs.org

Iodine-Transfer Polymerization (ITP): This method uses alkyl iodides as degenerative transfer agents. It can provide good control over molecular weight but suffers from the instability of the resulting iodo-terminated chain ends, which can decompose. mdpi.com

These advanced techniques open the possibility of synthesizing well-defined polymers from sorbic acid vinyl ester, enabling the creation of novel materials with precisely controlled properties and functionalities.

| Technique | Mediating Agent | Advantages for Vinyl Esters | Disadvantages for Vinyl Esters |

| RAFT | Thiocarbonylthio compounds (e.g., Xanthates) | High tolerance to functional groups, versatile for various vinyl esters. mdpi.com | Chain transfer side reactions can still limit control at very high molecular weights. |

| ATRP | Transition metal complexes (e.g., Cu/ligand) | Slow polymerization rates, poor control due to stable dormant species after head-to-head addition. acs.org | |

| OMRP | Organometallic complexes (e.g., Co(acac)₂) | Excellent control over molecular weight and dispersity, even at high conversions. acs.org | Potential for metal contamination in the final polymer. |

| ITP | Alkyl iodides | Simple system. | Unstable chain ends can lead to side reactions and discoloration. mdpi.com |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. While the RAFT polymerization of vinyl esters, particularly vinyl acetate, has been extensively studied, its application to sorbic acid vinyl ester presents unique considerations due to the conjugated diene structure of the sorbic acid moiety. researchgate.netscispace.com The effectiveness of RAFT polymerization for vinyl esters is highly dependent on the choice of the RAFT agent. Xanthates and N-aryl dithiocarbamates are generally effective for controlling the polymerization of vinyl esters, as they provide less stabilization of the radical adduct compared to dithioesters or trithiocarbonates, which can inhibit polymerization. mdpi.com

The combination of RAFT techniques with other controlled polymerization methods has been explored to create complex polymer architectures. For instance, a one-shot copolymerization procedure has been developed for radically polymerizable acrylates and vinyl esters alongside cationically polymerizable vinyl ethers, utilizing a single RAFT agent triggered by a Lewis acid and a radical initiator. nih.gov Furthermore, conducting RAFT polymerization within the nanochannels of metal-organic frameworks (MOFs) has been shown to enable the synthesis of highly isotactic poly(vinyl ester)s with controlled molecular weight. rsc.org

Recent advancements in photoinduced electron/energy transfer RAFT (PET-RAFT) polymerization have demonstrated the capability to form high molecular weight polyvinyl esters under mild conditions, addressing challenges associated with the high reactivity of unconjugated radicals that can lead to side reactions. rsc.org Although direct studies on sorbic acid vinyl ester are limited, these findings on related vinyl esters provide a framework for predicting its behavior in RAFT polymerization.

Table 1: Commonly Used RAFT Agents in Vinyl Ester Polymerization

| RAFT Agent Type | Effectiveness with Vinyl Esters | Reference |

|---|---|---|

| Xanthates | Effective control over molecular weight and dispersity | mdpi.com |

| N-Aryl Dithiocarbamates | Effective control over molecular weight and dispersity | mdpi.com |

| N,N-Dialkyl Dithiocarbamates | Control over molecular weight, but broader distributions | mdpi.com |

| Dithioesters | Generally inhibit polymerization | mdpi.com |

| Trithiocarbonates | Generally inhibit polymerization | mdpi.com |

Other Controlled Polymerization Methods

Beyond RAFT, other controlled polymerization methods have been investigated for monomers containing the sorbate structure. Group Transfer Polymerization (GTP) has been successfully applied to the 1,4-regioselective polymerization of alkyl sorbates. researchgate.net This method is noteworthy as it can be conducted at room temperature and does not require sulfur-containing agents, metallic catalysts, or halogenated initiators, which can be advantageous for applications in cosmetics or electronics where contaminants are a concern. researchgate.net The polymers obtained from GTP of alkyl sorbates can be further modified through post-polymerization reactions like hydrogenation to create a variety of copolymers with alternating sequences. researchgate.netresearchgate.net

Lewis Pair Polymerization (LPP) is another technique that has been used for the controlled polymerization of polar conjugated dienes like alkyl sorbates. researchgate.net These methods allow for the synthesis of materials with functional groups in the polymer backbone or side chain. researchgate.net

Cationic Polymerization of Sorbic Acid Vinyl Ester

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating groups that can stabilize the resulting carbocationic active center. nih.govwikipedia.org Vinyl ethers are a class of monomers readily polymerized through this mechanism. nih.gov The polymerization is initiated by a cationic initiator, such as a Lewis acid or a protonic acid, which transfers a charge to the monomer. nih.gov

The living cationic polymerization of alkyl vinyl ethers was first reported in 1984 and allows for the synthesis of well-defined polymers by essentially eliminating termination reactions. wikipedia.org Recent developments have focused on catalyst-controlled stereoselective cationic polymerization of vinyl ethers. By designing chiral counterions, it is possible to bias the stereochemistry of monomer addition, leading to the formation of highly isotactic poly(vinyl ether)s. nsf.gov These stereoregular polymers can exhibit enhanced material properties compared to their atactic counterparts. nsf.gov

While the general principles of cationic polymerization apply to vinyl esters, specific studies on sorbic acid vinyl ester are not widely documented. However, the vinyl ether group in a related monomer would be susceptible to cationic polymerization. Formulations combining epoxy or vinyl ether monomers with a superacid-generating iodonium (B1229267) salt can undergo cationic frontal polymerization, where a localized reaction zone propagates through the resin. digitellinc.com The rate of this polymerization is influenced by the concentration of the iodonium salt and the ratio of vinyl ether to other components. digitellinc.com

Inverse Vulcanization Utilizing Sorbic Acid Components

Inverse vulcanization is a process that copolymerizes elemental sulfur with unsaturated organic comonomers to produce high-sulfur-content polymers. researchgate.netwikipedia.org This method contrasts with traditional vulcanization, where a small amount of sulfur is used to crosslink organic polymers. wikipedia.org The process typically involves heating elemental sulfur above its melting point to induce ring-opening polymerization, forming diradical polysulfide chains that can react with organic crosslinkers. wikipedia.org

A terpolymer composed of sorbic acid, tung oil, and sulfur has been synthesized via inverse vulcanization. researchgate.netacs.org This solvent-free method utilizes renewable resources to create a polymer with potential applications as an antibacterial agent and a toughness modifier for other plastics like polylactide. researchgate.net The resulting sulfur-rich polymers possess a dynamic polysulfide network, which can allow for chemical joining of polymer surfaces at room temperature through catalyzed exchange of the S-S bonds. researchgate.net These materials are being explored for various applications, including heavy metal capture, due to the high affinity of sulfur for metals like mercury. acs.orgmonash.edu

Table 2: Components in Sorbic Acid-Based Inverse Vulcanization

| Component | Role in Polymerization | Reference |

|---|---|---|

| Elemental Sulfur | Primary monomer, forms polysulfide backbone | researchgate.net |

| Sorbic Acid | Organic comonomer/crosslinker | researchgate.net |

| Tung Oil | Renewable organic comonomer/crosslinker | researchgate.net |

Solid-State Polymerization of Sorbic Acid Derivatives

Solid-state polymerization occurs when monomer crystals are polymerized, often initiated by heat or radiation. The spatial arrangement of the monomers within the crystal lattice plays a crucial role in the stereochemistry of the resulting polymer. This process is sometimes referred to as topochemical polymerization.

The polymerization of ammonium (B1175870) salts of 1,3-diene dicarboxylic acids, including derivatives of sorbic acid, has been studied. acs.org Research has shown that introducing a naphthylmethylammonium group can effectively induce the topochemical polymerization of both (Z,Z)-diene and (E,E)-diene derivatives. acs.org The stereochemical structure of the polymers formed through this method is directly related to the configuration of the monomers and their molecular packing within the crystal. acs.org This control over stereochemistry is a key feature of solid-state polymerization, allowing for the synthesis of highly ordered polymer structures that may not be achievable through solution polymerization methods.

Copolymerization of Sorbic Acid Vinyl Ester for Tailored Architectures

Copolymerization with Mono-Vinyl Monomers (e.g., Styrene (B11656), Acrylic Esters)

The free-radical copolymerization of sorbic acid vinyl ester with conventional mono-vinyl monomers like styrene and acrylic esters is a primary method for integrating its properties into widely used polymer systems. The resulting copolymer composition and structure are dictated by the reactivity ratios of the comonomers.

Detailed Research Findings:

The copolymerization behavior of vinyl esters with monomers such as styrene and acrylates is well-documented, although specific reactivity ratios for sorbic acid vinyl ester are not extensively reported. General principles derived from similar systems provide significant insight. Vinyl esters as a class tend to have low reactivity ratios when copolymerized with more reactive monomers like acrylates and styrene. epo.orgscience.gov

For the copolymerization of vinyl esters (VE) with methyl acrylate (B77674) (MA), studies on monomers like vinyl acetate (B1210297) (VAc) and vinyl pivalate (B1233124) (VPV) show that the acrylate is significantly more reactive. epo.org The reactivity ratios indicate a strong preference for the growing polymer chain, regardless of its terminal unit, to add an acrylate monomer over a vinyl ester monomer. This results in copolymers that are rich in acrylate units, often with isolated vinyl ester units incorporated along the chain. epo.org The steric bulk of the ester group on the vinyl monomer has been shown to have a minimal effect on these reactivity ratios. sci-hub.setue.nl

The copolymerization of vinyl esters with styrene presents a more extreme case of reactivity mismatch. polymerinnovationblog.comnsf.gov The reactivity ratio for styrene is very high, while for the vinyl ester it is near zero, meaning that both a styrenic and a vinyl ester radical will preferentially add styrene. nsf.gov This makes the production of homogeneous copolymers difficult, particularly in emulsion polymerization. google.com However, in bulk or solution polymerization, vinyl ester-styrene copolymers can be formed, which are used in thermosetting resins where the vinyl ester oligomers are dissolved and cured with styrene as a reactive diluent. polymerinnovationblog.com The conjugated diene structure of the sorbate (B1223678) moiety in sorbic acid vinyl ester can further influence the reaction kinetics compared to simple vinyl esters like vinyl acetate.

Table 4.1.1: Reactivity Ratios for Copolymerization of Vinyl Esters (M1) with Mono-Vinyl Monomers (M2) at 50-60°C

| M1 (Vinyl Ester) | M2 (Co-monomer) | r1 (M1) | r2 (M2) | System Characteristics |

| Vinyl Esters (general) | Methyl Acrylate | ~0.01 | ~6.1 | Random copolymer with low VE content epo.org |

| Vinyl Ester | Styrene | ~0.01 | ~55 | Tendency towards block formation or homopolymerization of styrene nsf.gov |

| Methacrylate (B99206) (on VE oligomer) | Styrene | 0.24 | 0.36 | More favorable for copolymerization, forms crosslinked networks vt.edu |

Note: Data is based on representative vinyl esters and may not be exact for sorbic acid vinyl ester but illustrates general reactivity trends.

Alternating Copolymerization with Gaseous Co-monomers (e.g., Oxygen, Sulfur Dioxide)

A notable characteristic of sorbic acid derivatives is their ability to undergo alternating copolymerization with certain gaseous monomers, particularly molecular oxygen. nii.ac.jp This reaction introduces heteroatoms into the polymer backbone, creating peroxide linkages that can be designed for controlled degradation.

Detailed Research Findings:

The conjugated diene system of the sorbic acid moiety is susceptible to radical attack, and in the presence of oxygen, it can form a polyperoxide. This process occurs via a radical alternating copolymerization mechanism. acs.org Unlike many other vinyl monomers that require high pressure to copolymerize with oxygen, sorbic acid derivatives can react with atmospheric oxygen under ambient pressure. nii.ac.jp The resulting alternating copolymer contains a regular [sorbate-peroxide] repeating unit structure. These peroxide linkages are thermally or photolytically labile, allowing the polymer backbone to be cleaved under specific conditions, which is advantageous for creating degradable materials. nii.ac.jp

Sorbic acid vinyl ester can also copolymerize with sulfur dioxide (SO₂). Vinyl monomers, in general, can react with SO₂ via radical polymerization to form poly(olefin sulfone)s. researchgate.net These copolymers are characterized by an alternating structure of the vinyl monomer and SO₂. The resulting polysulfones are often sensitive to base or radiation, leading to rapid depolymerization, a property utilized in applications like photoresists. researchgate.net The copolymerization of vinyl ester sulfones can yield polymers that degrade in the presence of a base, with the degradation sensitivity tunable based on the ester group's structure. researchgate.net

Table 4.2.1: Characteristics of Alternating Copolymers with Gaseous Monomers

| Co-monomer | Polymer Type | Key Backbone Feature | Initiating Condition | Primary Application |

| Oxygen (O₂) | Polyperoxide | -C-C-O-O- | Radical, Ambient Pressure nii.ac.jp | Degradable Polymers, Dismountable Adhesives nii.ac.jp |

| Sulfur Dioxide (SO₂) | Poly(vinyl ester sulfone) | -C-C-SO₂- | Radical, Low Temperature researchgate.net | pH-Sensitive Materials, Photoresists researchgate.net |

Graft Copolymerization of Sorbic Acid Vinyl Ester

Graft copolymerization is a powerful technique to modify the surface or bulk properties of a pre-existing polymer. In this process, new polymer chains (the graft) are covalently bonded to the backbone of an existing polymer. Sorbic acid vinyl ester can be used as a monomer to be grafted onto various polymer substrates, imparting its specific chemical characteristics.

Detailed Research Findings:

While direct studies on grafting sorbic acid vinyl ester are limited, the principles can be inferred from related systems. Radiation-induced grafting, using sources like gamma rays or electron beams, is a common method. mdpi.com For instance, sorbic acid (the precursor) has been successfully grafted onto polypropylene (B1209903) films to impart antimicrobial properties. researchgate.netutm.my The process typically involves irradiating the substrate polymer to create radical sites on its backbone, which then initiate the polymerization of the monomer.

Key parameters influencing the grafting yield include the absorbed radiation dose, monomer concentration, reaction temperature, and time. researchgate.net Grafting can also be achieved using chemical initiators or photoinitiation. mdpi.com Amphiphilic graft copolymers have been created using vinyl esters like vinyl acetate grafted onto water-soluble polyalkylene oxides, such as polyethylene (B3416737) glycol (PEG). google.com A similar approach could be employed with sorbic acid vinyl ester to create copolymers with unique interfacial properties. Grafting vinyl phosphonic acid esters onto polyalkylene glycols has also been demonstrated to produce flame-retardant materials. google.com By grafting sorbic acid vinyl ester onto polymer surfaces, properties such as hydrophobicity, adhesion, and antimicrobial activity can be precisely controlled. mdpi.com

Integration of Sorbic Acid Esters into Ethylene-Vinyl Alcohol (EVOH) Copolymers

Ethylene-vinyl alcohol (EVOH) is a copolymer celebrated for its exceptional gas barrier properties, making it a staple in food packaging. Sorbic acid and its esters are frequently integrated into EVOH compositions, not typically as a comonomer in the main chain, but as a functional additive. googleapis.comgoogle.com

Detailed Research Findings:

The primary role of sorbic acid esters in EVOH is to act as a stabilizer and functional agent. googleapis.com During melt processing, EVOH can be susceptible to thermal degradation and coloration. Sorbic acid esters, due to their conjugated double bond system, can act as radical scavengers, suppressing this heat-induced coloration. googleapis.com The amount of sorbic acid ester added is typically very low, often in the parts-per-million (ppm) range. googleapis.comgoogle.com

Furthermore, sorbic acid is a well-known antimicrobial agent. When incorporated into EVOH films, it can create active packaging materials that inhibit the growth of bacteria and molds, thereby extending the shelf life of food products. bvsalud.orgresearchgate.netscience.gov In some applications, sorbic acid is encapsulated in microparticles, such as chitosan, and then blended with EVOH. bvsalud.orgresearchgate.net This approach provides a controlled release of the active agent. The integration is typically achieved through methods like dry blending the components before melt extrusion or by solution mixing. googleapis.com This modification enhances the functionality of EVOH without compromising its critical barrier properties.

Table 4.4.1: Function of Sorbic Acid Esters in EVOH Compositions

| Function | Mechanism | Typical Concentration | Method of Integration | Reference |

| Anti-coloration Agent | Radical scavenging during melt processing | 0.0001 - 10 ppm | Dry blending, Melt mixing | googleapis.comgoogle.com |

| Antimicrobial Agent | Inhibition of microbial growth | 3% (w/w) of microcapsules | Blending of sorbic acid-loaded microparticles | bvsalud.orgresearchgate.net |

Copolymerization with Bio-based Monomers for Sustainable Materials

With the increasing demand for sustainable materials, sorbic acid, which can be derived from renewable resources, and its esters are valuable building blocks for bio-based polymers. researchgate.net Copolymerization of sorbic acid vinyl ester with other bio-based monomers opens pathways to new materials with reduced environmental impact.

Detailed Research Findings:

Sorbic acid and its esters can serve as bio-based dienes in Diels-Alder reactions. For example, reacting ethyl sorbate with ethylene (B1197577) (which can also be bio-derived) is a step in producing precursors for bio-based p-toluic acid, an intermediate for terephthalic acid (TPA). researchgate.net TPA is a key monomer for polyethylene terephthalate (B1205515) (PET), one of the most common polyesters. This route contributes to the development of partially or fully bio-based PET. unibo.it

Sorbic acid vinyl ester can also be copolymerized with other monomers derived from biomass. For instance, block copolymerization of ethyl sorbate with methyl methacrylate has been achieved. researchgate.net Furthermore, vinyl ester resins themselves can be synthesized using bio-based components, such as cardanol, which is derived from cashew nutshell liquid. researchgate.net These bio-based vinyl ester resins can then be copolymerized with monomers like styrene to form thermoset composites. The polymerization of sorbic acid-based ester monomers can lead to polymer networks suitable for adhesives, resins, and plastics. google.comgoogle.com These approaches highlight the role of sorbic acid vinyl ester in creating polymers with significant renewable content, moving away from complete reliance on petrochemical feedstocks. unibo.it

Polymer Structure, Morphology, and Network Formation

Elucidation of Linear and Branched Polymer Topologies

The polymerization of vinyl esters, including those derived from sorbic acid, can result in various polymer topologies, such as linear and branched structures. The degree of branching in polymers like poly(vinyl acetate), a related vinyl ester, is influenced by polymerization conditions. In conventional radical polymerizations, branching tends to increase with conversion in bulk polymerization. mdpi.com However, controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, have been shown to produce lower levels of branching. mdpi.com This is attributed to the narrower chain length distribution and potentially reduced conformational freedom of the chain end in controlled processes. mdpi.com

Research into the polymerization of related vinyl esters has provided insights that can be extrapolated to sorbic acid vinyl ester. For instance, the saponification of high molecular weight poly(vinyl pivalate) has been studied to produce poly(vinyl alcohol), with the degree of saponification being a key parameter. researchgate.net Such studies on the modification of vinyl ester polymers are crucial for understanding how to manipulate the final polymer architecture.

Furthermore, the synthesis of cyclic polymers from alkyl sorbates has been achieved through chain-growth polymerization initiated by N-heterocyclic carbenes, followed by ring-closing reactions without the need for extreme dilution. rsc.orgrsc.org This demonstrates the potential to create complex, non-linear topologies from sorbic acid-based monomers. rsc.orgrsc.org

Formation of Crosslinked Networks and Thermosetting Systems

Sorbic acid vinyl ester is a key component in the formation of crosslinked polymer networks and thermosetting systems. google.comgoogle.com Thermosets are polymers that are irreversibly hardened, or "cured," from a soft solid or viscous liquid prepolymer. wikipedia.org This curing process involves chemical reactions that create extensive cross-linking between polymer chains, resulting in an infusible and insoluble network. wikipedia.org

The reactive conjugated carbon-carbon double bonds in the sorbic acid moiety allow for curing through a free-radical polymerization process. google.com This polymerization can be initiated thermally or by UV radiation using suitable peroxides. google.com The resulting cross-linked network's properties can be tailored. For example, some ester monomers based on sorbic acid may remain liquid after attempted curing, while others form a rubbery or even solid thermoset material. google.com

Vinyl esters, in general, are known to form thermosetting polymers with properties that are intermediate between those of unsaturated polyesters and epoxies. polymerinnovationblog.com They are often cured by copolymerization with unsaturated reactive monomers like styrene (B11656), where free radicals attack the double bonds at the ends of the vinyl ester molecule, creating crosslinks. polymerinnovationblog.com In the context of sorbic acid-based polymers, the sorbic acid moiety can be reacted with epoxy groups, and the resulting ester is then polymerized, often through exposure to actinic radiation, to form a cross-linked network. google.comgoogle.com The cross-linking can also be achieved by the reaction of 1,2-epoxide groups with a heat-curing agent. google.comgoogle.com

The development of vanillin-based vinyl ester resins with dual functionality from both vinyl and imine bonds offers another pathway to tunable thermosets. acs.org The vinyl groups enable fast photocuring, while the dynamic imine bonds can impart thermal reprocessability to the final thermoset. acs.org

Stereochemical Control and Tacticity in Sorbic Acid Vinyl Ester Polymers

The stereochemistry, or tacticity, of poly(vinyl ester)s significantly impacts their physical properties. mdpi.comncku.edu.tw Tacticity refers to the specific spatial arrangement of substituents along the polymer chain and can be categorized as isotactic, syndiotactic, or atactic. ncku.edu.tw Stereoregular polymers, which are isotactic or syndiotactic, are typically crystallizable, whereas atactic polymers are generally amorphous. ncku.edu.tw

For poly(vinyl ester)s, increased syndiotacticity can lead to significant changes in solubility, gelation, and crystallinity. mdpi.com The tacticity of these polymers can be influenced by several factors during polymerization, including the use of bulky or polar side groups, the choice of solvent, and the addition of Lewis acids. mdpi.com

Research has shown that fluoroalcohols can have a remarkable effect on the stereoregularity of vinyl ester polymerization. acs.orgresearchgate.netnih.gov For example, the polymerization of vinyl acetate (B1210297) in fluoroalcohols can produce a polymer rich in syndiotacticity, while vinyl benzoate (B1203000) polymerization can yield an isotacticity-rich polymer. acs.orgresearchgate.net These effects are attributed to hydrogen-bonding interactions between the fluoroalcohol molecules and the ester groups of the monomer and the growing polymer chain. acs.orgresearchgate.net

The nature of the vinyl ester monomer itself can also influence the stereochemistry of chain propagation. mdpi.com While the sp2 nature of the radical center limits the extent of this influence, using bulky or polar substituents can affect the tacticity. mdpi.com For instance, in the bulk polymerization of various vinyl esters at 60°C, the syndiotacticity of the resulting polymers was influenced by the steric and electrostatic effects of the side groups. researchgate.net

A photoinitiated RAFT process in fluoroalcohols has been successfully applied to prepare poly(vinyl acetate) with simultaneous control over molecular weight and tacticity. rsc.org This method allowed for the preparation of polymers with higher syndiotacticity, which increased with higher concentrations of fluoroalcohols or lower polymerization temperatures. rsc.org

Characterization of Vitrimeric Behavior in Sorbic Acid-Based Polymers

Vitrimers are a class of crosslinked polymers that can change their network topology through thermally activated bond exchange reactions, behaving like thermosets at service temperatures but becoming malleable like thermoplastics at elevated temperatures. acs.orgsciepublish.comresearchgate.net This unique property is due to associative exchange reactions where bond breaking and formation occur simultaneously, allowing the network to rearrange without losing its integrity. mdpi.com

Sorbic acid-based polymers have been explored for their potential to form vitrimeric materials. The incorporation of dynamic covalent bonds is key to achieving this behavior. For instance, fully biobased vitrimers have been developed from epoxidized soybean oil and natural acids, where the network rearrangement is driven by transesterification reactions. acs.orgresearchgate.net These materials exhibit properties such as weldability, reparability, and shape memory. acs.orgresearchgate.net

The presence of reversible bonds, such as imine bonds, in vanillin-based vinyl ester thermosets also imparts vitrimeric characteristics, allowing for thermal reprocessability. acs.org The activation energy for the bond exchange reactions and the stress relaxation behavior are critical parameters used to characterize vitrimers. These can be influenced by the cross-linking density and the specific chemical nature of the polymer network. researchgate.net

The table below presents data on the stress relaxation and activation energy for different vitrimeric systems, illustrating the range of properties that can be achieved.

| Vitrimer System | Activation Energy (Ea) (kJ/mol) | Topology Freezing Temperature (Tv) (°C) | Reference |

| Vitrimer 3 | 109.83 | 39 | mdpi.com |

| Vitrimer 4 | 85.40 | 29 | mdpi.com |

| Aliphatic-based vinylogous urethane | 68 | N/A | nih.gov |

| PDMS-based vinylogous urethane | 117 | N/A | nih.gov |

This table is for illustrative purposes and the values are from studies on related vitrimeric systems, not specifically sorbic acid vinyl ester.

Development of Self-Healing Polymeric Networks

Self-healing polymers are materials that can autonomously repair damage, extending their lifespan. bournemouth.ac.uknih.gov Sorbic acid vinyl ester can be incorporated into self-healing polymeric networks, often through the introduction of reversible chemical bonds.

One prominent approach is the use of the Diels-Alder reaction, a [4+2] cycloaddition, to create thermally reversible crosslinks. bournemouth.ac.uk The conjugated diene structure within the sorbic acid moiety makes it a suitable component for such reactions. At elevated temperatures, the Diels-Alder bonds can dissociate, allowing the polymer chains to move and the network to rearrange and heal cracks, and upon cooling, the bonds reform. bournemouth.ac.uk

Another strategy involves the incorporation of dynamic covalent bonds like disulfide bonds or imine bonds. researchgate.net Schiff base chemistry, which forms imine bonds, can provide excellent mechanical strength to the network, and when combined with another reversible linkage like a Diels-Alder adduct, can create a dual-responsive self-healing system. bournemouth.ac.uk

The encapsulation of a healing agent within the polymer matrix is another effective method. For instance, low-viscosity unsaturated vinyl ester resin can be encapsulated and dispersed within a thermoset polymer. springerprofessional.de When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent which then polymerizes and heals the damage. springerprofessional.de

The table below summarizes different self-healing mechanisms and their key features.

| Self-Healing Mechanism | Reversible Bond/Process | Stimulus | Key Features | Reference(s) |

| Diels-Alder Cycloaddition | Furan/Maleimide or similar [4+2] cycloaddition | Heat | Thermally reversible crosslinks, allows for network rearrangement. | bournemouth.ac.uk |

| Disulfide Exchange | Disulfide bonds (S-S) | Heat, UV light | Dynamic covalent bonds that can rearrange, enabling network repair. | researchgate.net |

| Imine Bond Exchange | Imine bonds (C=N) | Heat | Provides mechanical strength and allows for thermal reprocessability. | acs.orgbournemouth.ac.uk |

| Encapsulation | Polymerization of released healing agent | Mechanical damage (crack propagation) | Autonomous repair upon damage, suitable for corrosion protection. | springerprofessional.de |

Morphological Studies of Sorbic Acid Vinyl Ester-Derived Polymers (e.g., Core-Shell Structures)

The morphology of polymers derived from sorbic acid vinyl ester can be engineered to create advanced structures like core-shell nanoparticles. These structures consist of a core material encapsulated by a shell of a different material, offering a combination of properties from both components. mdpi.com

Emulsion polymerization is a common technique for synthesizing core-shell structures, where different monomers or polymers are used for the core and shell. mdpi.com This method allows for precise control over particle size, morphology, and composition. mdpi.com For instance, core-shell nanoparticles can be created directly from zwitterionic polymers in a one-step microwave method, resulting in highly stable particles. nih.gov

In the context of self-healing materials, a core-shell morphology is often employed to encapsulate a healing agent. For example, a vinyl ester resin can be encapsulated within a polymer shell, such as poly(methyl methacrylate). springerprofessional.de The morphology of these microcapsules, including their core-shell structure, can be characterized using techniques like scanning electron microscopy (SEM). springerprofessional.de

The development of core-shell structures is not limited to encapsulation. In the field of conductive polymers, uniform polymer shells have been coated onto gold nanoparticles, demonstrating precise control over the shell thickness and core aggregation. rsc.org Such techniques could be adapted for sorbic acid vinyl ester-based polymers to create novel functional materials.

The table below outlines various methods for creating core-shell structures and their characteristics.

| Synthesis Method | Core Material | Shell Material | Key Characteristics | Reference(s) |

| Emulsion Polymerization | Various monomers/polymers | Different monomers/polymers from core | Precise control over particle size and morphology. | mdpi.com |

| In Situ Polymerization | Explosive crystals | Polydopamine, etc. | High coverage and uniform coating with thin shells. | mdpi.com |

| Spray Drying | Explosive particles | Fluoroelastomer | Tends to produce sub-micron particles with a thin polymer layer. | mdpi.com |

| One-step Microwave Method | Zwitterionic polymers | Zwitterionic polymers | Creates ultrastable core-shell nanoparticles. | nih.gov |

Advanced Materials Applications and Performance Excluding Prohibited Categories

Application of Sorbic Acid Vinyl Ester Resins in Composite Materials Science

Sorbic acid vinyl ester resins serve as a matrix material in the fabrication of high-performance composite materials. These resins are known for their excellent chemical resistance, good thermal properties, and mechanical strength, making them suitable for demanding applications. inoe.ronih.gov

Matrix Reinforcement Mechanisms

The performance of a composite material is highly dependent on the interaction between the matrix and the reinforcement fibers. In sorbic acid vinyl ester-based composites, the reinforcement mechanism relies on the efficient transfer of stress from the matrix to the stronger and stiffer fibers. Several key factors contribute to this mechanism:

Adhesion at the Fiber-Matrix Interface: Strong adhesion between the sorbic acid vinyl ester resin and the reinforcement fibers (such as glass or carbon fibers) is crucial. aerosol.co.il This is achieved through both chemical bonding and mechanical interlocking. The polarity of the vinyl ester resin can promote good wetting and adhesion to the fiber surface.

Load Distribution: The matrix serves to distribute the load evenly among the reinforcing fibers, preventing stress concentrations that could lead to premature failure.

Protection of Fibers: The sorbic acid vinyl ester matrix protects the reinforcement fibers from environmental degradation, such as moisture absorption and chemical attack, which could compromise their mechanical properties. nih.gov

The molecular structure of the cured sorbic acid vinyl ester resin, with its cross-linked network, provides the necessary stiffness and thermal stability to support the reinforcing fibers effectively.

Processing Methodologies for Composites (e.g., Pultrusion, Molding, Resin Infusion)

Several manufacturing processes can be employed to fabricate composite parts using sorbic acid vinyl ester resins. The choice of method depends on the part geometry, production volume, and desired performance characteristics.

Pultrusion: This is a continuous process for producing constant cross-section profiles. nih.govusq.edu.au Reinforcing fibers are pulled through a bath of sorbic acid vinyl ester resin and then into a heated die where the resin cures. Pultrusion is an efficient method for manufacturing high-strength, lightweight structural components. nih.gov

Molding: This category includes various techniques such as compression molding and injection molding. In compression molding, a pre-impregnated reinforcement (prepreg) or a sheet molding compound (SMC) containing sorbic acid vinyl ester resin is placed in a heated mold cavity and cured under pressure.

Resin Infusion: Techniques like Vacuum Assisted Resin Transfer Molding (VARTM) are used to create large and complex composite parts. ugent.beresearchgate.net In this process, dry reinforcement is placed in a mold, and a vacuum is applied to draw the liquid sorbic acid vinyl ester resin into the mold, impregnating the fibers before curing. ugent.beresearchgate.net This method allows for a high fiber-to-resin ratio, resulting in lighter and stronger parts. ugent.be

| Processing Method | Description | Key Advantages | Typical Applications |

| Pultrusion | Continuous process where fibers are pulled through a resin bath and a heated die. nih.gov | High-volume production, consistent quality, high fiber content. | Structural profiles, rods, beams. |

| Molding | A pre-mixed compound of resin and fibers is placed in a heated mold and cured under pressure. | Complex shapes, good surface finish, automation potential. | Automotive parts, electrical components. |

| Resin Infusion | Dry fibers are placed in a mold, and resin is drawn in under vacuum. ugent.beresearchgate.net | Large and complex parts, high fiber-to-resin ratio, reduced emissions. ugent.be | Boat hulls, wind turbine blades, aerospace components. |

Development of High Sulfur Content Materials (HSMs) from Sorbic Acid Derivatives

Sorbic acid vinyl ester can be utilized in the synthesis of high sulfur content materials (HSMs) through a process known as inverse vulcanization. This process involves the reaction of elemental sulfur with a comonomer, in this case, a derivative of sorbic acid, at elevated temperatures. The double bonds in the sorbic acid derivative act as cross-linking sites for the molten sulfur, resulting in a stable polymer with a high concentration of sulfur in the polymer backbone. These HSMs are being explored for various applications, including as cathode materials for lithium-sulfur batteries. mdpi.com

Performance of Sorbic Acid Vinyl Ester-Based Polymeric Coatings and Adhesives

The inherent properties of sorbic acid vinyl ester make it a suitable base for high-performance polymeric coatings and adhesives. inoe.ro

Coatings: Coatings formulated with sorbic acid vinyl ester-based polymers exhibit excellent chemical resistance, making them ideal for protecting surfaces in harsh industrial environments. They also demonstrate good adhesion to various substrates and provide a durable, abrasion-resistant finish.

Adhesives: As an adhesive, sorbic acid vinyl ester-based formulations offer strong bonding capabilities. aerosol.co.il Their low shrinkage during curing minimizes internal stresses, leading to a more reliable bond. aerosol.co.il The cross-linked nature of the cured polymer contributes to good thermal stability and resistance to creep.

Functional Materials for Environmental Remediation (e.g., Metal Adsorption)

Polymers derived from sorbic acid vinyl ester can be functionalized to create materials for environmental remediation, particularly for the adsorption of heavy metals from aqueous solutions. mdpi.commdpi.com The ester groups in the polymer chain can be hydrolyzed to carboxylic acid groups, which can act as ion-exchange sites. These negatively charged functional groups can effectively bind with positively charged heavy metal ions, removing them from contaminated water. The efficiency of metal adsorption is influenced by factors such as pH, the concentration of metal ions, and the surface area of the adsorbent material.

Strategies for Chemical Recycling and Reprocessability of Sorbic Acid Vinyl Ester Polymers

Polymers derived from sorbic acid vinyl ester, herein referred to as poly(vinyl sorbate), possess unique structural features that enable advanced strategies for chemical recycling and reprocessability. The pendant sorbate (B1223678) group contains a conjugated diene system, while the vinyl ester linkage provides a site for chemical cleavage. These characteristics allow for two primary recycling pathways: reversible crosslinking via cycloaddition reactions and chemical depolymerization through hydrolysis of the side-chain ester bond.

Reversible Crosslinking for Reprocessability:

A key strategy for imparting reprocessability to poly(vinyl sorbate) involves the use of thermoreversible crosslinking. The conjugated diene of the sorbate side chain is analogous to other dienes, like furan, which are well-suited for Diels-Alder (DA) [4+2] cycloaddition reactions. rsc.orgresearchgate.netbohrium.comacs.org This reaction can be used to form a crosslinked thermoset material at lower temperatures by reacting the polymer with a bismaleimide (B1667444) crosslinker. Upon heating, the network undergoes a retro-Diels-Alder (rDA) reaction, breaking the crosslinks and allowing the material to be reprocessed and reformed. researchgate.netacs.org

This cycle of crosslinking and de-crosslinking enables the material to be recycled multiple times. Research on analogous systems, such as furan-modified polymers, demonstrates that the dissociation temperature can be tuned but typically occurs between 120 °C and 150 °C. researchgate.netacs.org The forward crosslinking reaction can then be re-initiated by cooling the material. researchgate.net This approach allows for the creation of recyclable elastomers and thermosets from a polymer that would otherwise be permanently crosslinked. nih.gov The efficiency of this process is dependent on factors such as the glass transition temperature of the polymer and the density of the crosslinkable diene groups. mdpi.com

Table 1: Representative Conditions for Thermoreversible Diels-Alder Crosslinking in Analogous Polymer Systems

| Diene/Dienophile System | Crosslinking (DA) Temperature (°C) | De-crosslinking (rDA) Temperature (°C) | Application |

|---|---|---|---|

| Furan / Bismaleimide | 50 - 80 | > 120 | Reversible Thermosets acs.org |

| Furan / Bismaleimide | 60 - 70 | 140 - 154 | Recyclable Elastomers researchgate.net |

| Anthracene / Bismaleimide | ~100 | > 200 | High-Temperature Reversible Networks acs.org |

Chemical Recycling via Side-Chain Cleavage:

The ester linkage connecting the sorbic acid moiety to the polyvinyl backbone is susceptible to chemical cleavage, primarily through hydrolysis. This provides a pathway for chemical recycling, allowing for the recovery of valuable chemical constituents. Acid- or base-catalyzed hydrolysis can break the ester bond, separating the poly(vinyl alcohol) backbone from the sorbic acid side chain.

Studies on the degradation of general vinyl ester resins have shown that ester bonds can be effectively cleaved using systems like p-toluene sulfonic acid (PTSA) in a water/solvent mixture at elevated temperatures and pressures. nih.govresearchgate.net For example, complete degradation of a vinyl ester resin was achieved at 210 °C, yielding high-value polymer products. nih.govresearchgate.net A similar strategy applied to poly(vinyl sorbate) would yield poly(vinyl alcohol) and sorbic acid, both of which are valuable chemical feedstocks. Poly(vinyl alcohol) is a water-soluble, biodegradable polymer with numerous industrial uses, openaccessjournals.commdpi.comresearchgate.net while sorbic acid is a valuable bio-based platform chemical. researchgate.net

Table 2: Conditions for Chemical Recycling of Vinyl Ester Resins via Hydrolysis

| Polymer System | Catalyst / Reagents | Temperature (°C) | Pressure (MPa) | Recycled Products |

|---|---|---|---|---|

| Vinyl Ester Resin | p-Toluene Sulfonic Acid (PTSA), H₂O, gamma-Valerolactone (GVL) | 210 | 0.6 | Styrene (B11656)/Methacrylic Acid Copolymer, Bisphenol-A Diglycidyl Ether |

| Poly(vinyl chloride) (analogous hydrolysis) | NaOH, Dimethylsulfoxide (DMSO) | 30 - 80 | Atmospheric | Poly(vinyl alcohol), NaCl |

These dual strategies—thermoreversible crosslinking for reprocessability and chemical hydrolysis for monomer recovery—position poly(vinyl sorbate) as a polymer designed for a circular economy.

Integration of Sorbic Acid Vinyl Ester into Sustainable Polymer Feedstocks

The integration of sorbic acid vinyl ester into the polymer industry represents a significant advancement in the development of sustainable polymer feedstocks. Its value stems from its bio-based origin and its inherent design for recyclability, which together address key challenges of the traditional linear "take-make-dispose" plastics economy.

Bio-Based Origin:

Sorbic acid is a naturally occurring compound that can be extracted from sources such as the berries of the mountain ash tree (Sorbus aucuparia). researchgate.net More importantly for industrial scale, it can be synthesized from bio-based platform chemicals like ethanol, which is readily produced from the fermentation of biomass. researchgate.net This renewable origin contrasts sharply with the vast majority of conventional vinyl monomers, which are derived from finite petrochemical resources. By utilizing sorbic acid, the resulting vinyl ester monomer and its subsequent polymers have a significantly reduced carbon footprint and lower reliance on fossil fuels. researchgate.netgoogle.comgoogle.com

Designed for a Circular Economy: